molecular formula C16H17NO4 B4587300 8,9-dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione

8,9-dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione

Cat. No.: B4587300
M. Wt: 287.31 g/mol
InChI Key: KUOOSYMFWFFGIV-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrrolo[2,1-a]isoquinoline core with methoxy and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-aroyl-3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate in the presence of a base can yield the desired compound . The reaction is often carried out in anhydrous acetonitrile under microwave irradiation at 130°C to enhance the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

8,9-Dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione can be compared with other isoquinoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

8,9-dimethoxy-5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2)8-9-5-13(20-3)14(21-4)6-10(9)11-7-12(18)15(19)17(11)16/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOOSYMFWFFGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C3=CC(=O)C(=O)N31)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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